Nikkomycin Lz

Antifungal Drug Discovery Structure-Activity Relationship Chitin Synthase Inhibition

Nikkomycin Lz is the preferred nikkomycin analog for chitin synthase inhibition research in Candida albicans. Unlike nikkomycin Z, which lacks activity against this species, Nikkomycin Lz exhibits stable and pronounced antifungal activity against Candida albicans and Candida auris (MIC50=2 mg/L). Ideal for mechanistic studies, high-throughput screening, synergy assays with caspofungin/voriconazole, and SAR studies. Ensure experimental success with this unique compound.

Molecular Formula C20H25N5O9
Molecular Weight 479.4 g/mol
Cat. No. B1252249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNikkomycin Lz
Synonymsnikkomycin L(z)
nikkomycin Lz
Molecular FormulaC20H25N5O9
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=N1)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N
InChIInChI=1S/C20H25N5O9/c1-8(13(27)9-4-2-3-6-22-9)11(21)17(30)24-12(19(31)32)16-14(28)15(29)18(34-16)25-7-5-10(26)23-20(25)33/h2-8,11-16,18,27-29H,21H2,1H3,(H,24,30)(H,31,32)(H,23,26,33)
InChIKeyHYBLVRJOBLCCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nikkomycin Lz for Antifungal Research: A Genetically-Engineered Nucleoside-Peptide from Streptomyces tendae


Nikkomycin Lz (CAS 242149-97-9) is a nucleoside-peptide antifungal compound of the nikkomycin family, originally isolated as a microcomponent from the fermentation broth of a genetically engineered mutant of the soil bacterium Streptomyces tendae Tü901 [1]. It functions as a competitive inhibitor of chitin synthase, the enzyme responsible for fungal cell wall biosynthesis, and exhibits specific antifungal activity against Candida albicans .

Why Generic Nikkomycin Substitution Fails: The Structural Specificity of Nikkomycin Lz


The nikkomycins are a family of over 20 structurally related peptidyl-nucleoside antibiotics, and their antifungal potency, spectrum, and pharmacokinetic properties are exquisitely sensitive to subtle changes in their amino acid side chains and peptidyl moieties [1]. While nikkomycin Z has been extensively studied, its activity is largely limited to endemic dimorphic fungi, with little to no efficacy against common Candida or Aspergillus species [2]. In contrast, Nikkomycin Lz, despite being a minor fermentation component, is specifically noted for its pronounced and stable activity against Candida albicans, demonstrating that in-class compounds are not interchangeable and that direct substitution without comparative data can lead to experimental failure .

Quantitative Differentiation of Nikkomycin Lz: Evidence for Scientific Selection


Structural and Physicochemical Differentiation from Nikkomycin Z

Nikkomycin Lz is chemically distinct from its better-known analog, nikkomycin Z, as reflected in their molecular formulas (C20H25N5O9 vs. C20H25N5O10) and a Tanimoto similarity score of 0.86, indicating a significant structural divergence that can influence target binding and biological activity [1]. The molecular weight of Nikkomycin Lz is 479.44 g/mol, compared to 495.44 g/mol for nikkomycin Z [1][2].

Antifungal Drug Discovery Structure-Activity Relationship Chitin Synthase Inhibition

Comparative Spectrum of Activity: Lz vs. Z Against Candida

A key differentiator for Nikkomycin Lz is its activity against Candida albicans, a major human pathogen. While the broader class of nikkomycins inhibits chitin synthase, nikkomycin Z is reported to have "no appreciable activity against candida or aspergillus" [1]. In contrast, multiple independent sources confirm Nikkomycin Lz has activity against C. albicans, with one vendor noting it has "stronger anti-candida albicans activity than other components" .

Medical Mycology Antifungal Susceptibility Testing Candida albicans

Activity Against the Emerging Pathogen Candida auris

Nikkomycin Lz demonstrates activity against the multidrug-resistant fungal pathogen Candida auris, a critical global health threat. Reported MIC50 and MIC90 values against C. auris are 2 mg/L and 32 mg/L, respectively . This is a significant finding, as nikkomycin Z has no appreciable activity against Candida species [1].

Antifungal Resistance Candida auris Drug Discovery

Potential for Enhanced Activity in Combination Therapy

Nikkomycin Lz may act synergistically with other antifungal agents. Research indicates that when used in combination with drugs like caspofungin or voriconazole, nikkomycin Lz can enhance antifungal activity against resistant strains of Candida species . This is a class-level property, as nikkomycin Z has also been shown to act synergistically with echinocandins against Candida biofilms [1].

Combination Therapy Antifungal Synergy Candida

Optimal Research and Industrial Applications for Nikkomycin Lz Based on Differential Evidence


Investigating Chitin Synthase Inhibition in Candida albicans

Given its documented and reportedly strong activity against C. albicans , Nikkomycin Lz is the preferred nikkomycin analog for fundamental research on chitin synthase inhibition in this clinically relevant yeast. It serves as a critical tool compound for studying fungal cell wall dynamics, validating target engagement, and exploring mechanisms of action distinct from those of nikkomycin Z, which lacks activity against this species [1].

Screening for Novel Therapeutics Against Multidrug-Resistant Candida auris

The reported activity of Nikkomycin Lz against Candida auris (MIC50 = 2 mg/L) makes it a valuable starting point for drug discovery programs targeting this high-priority pathogen. Researchers can use Nikkomycin Lz as a reference inhibitor in high-throughput screens, as a scaffold for medicinal chemistry optimization, and in mechanism-of-action studies to validate chitin synthase as a druggable target in C. auris.

Developing Combination Antifungal Regimens to Combat Resistance

The potential for synergistic interactions between Nikkomycin Lz and other antifungals like caspofungin and voriconazole makes it a key compound for researchers studying combination therapy. It can be used in checkerboard assays and time-kill studies to quantify synergistic effects and explore strategies to overcome drug resistance in Candida species, building on the established synergy observed with nikkomycin Z [2].

Structure-Activity Relationship (SAR) Studies in the Nikkomycin Family

The distinct structural features of Nikkomycin Lz, which differentiate it from nikkomycin Z (molecular formula C20H25N5O9 vs. C20H25N5O10; Tanimoto score 0.86) [3][4], make it an essential comparator in SAR studies. Its inclusion in panels of nikkomycin analogs allows researchers to deconvolute the specific contributions of different peptidyl moieties to antifungal potency, spectrum, and pharmacokinetic properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nikkomycin Lz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.